N-(1-Ethylpropyl)-o-nitroaniline

Description

N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine, commonly known as pendimethalin, is a pre-emergent herbicide in the dinitroaniline class. It is structurally characterized by a benzene ring substituted with 3,4-dimethyl groups, 2,6-dinitro groups, and an N-(1-ethylpropyl) side chain (CAS RN: 40487-42-1) . Its molecular formula is C₁₃H₁₉N₃O₄, with a molecular weight of 281.3 g/mol . Pendimethalin inhibits microtubule assembly in susceptible weeds, disrupting cell division during seedling development . It is widely used in agriculture for controlling broadleaf weeds and grasses in crops like corn, cotton, and soybeans . Technical-grade pendimethalin is typically 90% pure and appears as an orange-yellow crystalline solid .

Properties

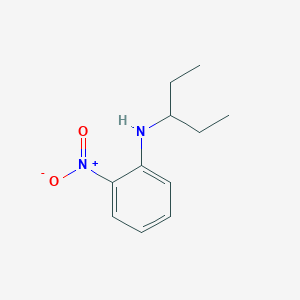

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-nitro-N-pentan-3-ylaniline |

InChI |

InChI=1S/C11H16N2O2/c1-3-9(4-2)12-10-7-5-6-8-11(10)13(14)15/h5-9,12H,3-4H2,1-2H3 |

InChI Key |

GXMNSVRNTMFUKM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Pendimethalin Production

N-(1-Ethylpropyl)-o-nitroaniline serves as a precursor in the synthesis of pendimethalin, a selective herbicide effective against a broad spectrum of annual grasses and certain broadleaf weeds. Pendimethalin is characterized by:

- Low toxicity : It poses minimal risk to humans and non-target organisms, making it an environmentally friendly option.

- High efficacy : The herbicide acts by inhibiting cell division in weeds, preventing their growth.

- Application versatility : Suitable for use in various crops including cereals, corn, rice, and vegetables .

The production process involves nitration and hydrogenation steps, yielding high-purity intermediates that are essential for industrial-scale herbicide manufacturing. The synthesis method emphasizes cost-effectiveness and simplicity, utilizing readily available raw materials .

Case Study 1: Pendimethalin Efficacy

A comprehensive study evaluated the effectiveness of pendimethalin derived from this compound in controlling weed populations in rice fields. The results indicated:

- Weed Control Rate : Over 90% reduction in weed biomass compared to untreated plots.

- Crop Safety : Minimal phytotoxicity observed on rice plants, confirming its selectivity.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was conducted to evaluate the leaching potential of pendimethalin in various soil types. Key findings included:

- Soil Adsorption : Pendimethalin exhibited strong adsorption characteristics, reducing its mobility and potential groundwater contamination.

- Degradation Rates : The compound showed degradation rates consistent with environmental safety standards.

Summary Table of Properties and Applications

| Property/Aspect | Details |

|---|---|

| Chemical Structure | C11H16N2O2 |

| Primary Use | Herbicide production (Pendimethalin) |

| Toxicity | Low toxicity to humans and non-target species |

| Application Fields | Agriculture (cereals, vegetables) |

| Potential Pharmaceutical Uses | Antimicrobial and anti-inflammatory research |

Comparison with Similar Compounds

Comparison with Similar Dinitroaniline Herbicides

Pendimethalin shares structural and functional similarities with other dinitroaniline herbicides, including trifluralin , butralin , nitralin , and fluchloralin . Below is a detailed comparison:

Structural and Chemical Properties

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Pendimethalin | 3,4-dimethyl; 2,6-dinitro; N-(1-ethylpropyl) | C₁₃H₁₉N₃O₄ | 281.3 | Dinitro, methyl, branched alkylamine |

| Trifluralin | α,α,α-trifluoro-p-tolyl; 2,6-dinitro; N,N-dipropyl | C₁₃H₁₆F₃N₃O₄ | 335.3 | Trifluoromethyl, dipropylamine |

| Butralin | 4-(1,1-dimethylethyl); 2,6-dinitro; N-(1-methylpropyl) | C₁₄H₂₀N₃O₄ | 294.3 | tert-Butyl, methylpropylamine |

| Fluchloralin | 4-(trifluoromethyl); 2,6-dinitro; N-(2-chloroethyl)-N-propyl | C₁₂H₁₂ClF₃N₃O₄ | 354.7 | Trifluoromethyl, chloroethyl, propylamine |

Key Differences :

- Pendimethalin has methyl groups at positions 3 and 4, enhancing soil adsorption and reducing leaching .

- Trifluralin ’s trifluoromethyl group increases lipid solubility, leading to higher persistence in soil .

- Butralin ’s tert-butyl group improves selectivity in crops like peanuts but reduces volatility compared to trifluralin .

- Fluchloralin ’s chloroethyl group contributes to its higher toxicity to aquatic organisms .

Efficacy and Application

- Pendimethalin outperforms nitralin and butralin in controlling johnsongrass rhizomes at comparable application rates (1–2 kg/ha) .

- Trifluralin requires higher doses (2–4 kg/ha) for similar efficacy, partly due to its volatility and photodegradation .

- Pendimethalin ’s pre-emergent activity is superior to pendimethalin (sic, likely a translation error in ), suggesting formulation advantages .

Degradation Pathways

- Pendimethalin degrades via nitroreduction to 6-aminopendimethalin and oxidative cleavage to dicarboxylic acid derivatives . Soil microbes like Azotobacter chroococcum produce six metabolites, including 3,4-dimethyl-2,6-dinitroaniline .

- Trifluralin primarily degrades through photolysis and microbial dealkylation, forming non-toxic trifluoromethylbenzoic acid .

- Fluchloralin undergoes hydrolysis of its chloroethyl group, yielding less persistent intermediates .

Environmental and Toxicological Profiles

| Parameter | Pendimethalin | Trifluralin | Butralin |

|---|---|---|---|

| Soil Half-Life | 30–90 days | 60–120 days | 20–40 days |

| Water Solubility | 0.3 mg/L | 0.2 mg/L | 0.5 mg/L |

| Mammalian Toxicity | LD₅₀ (rat) >5,000 mg/kg | LD₅₀ (rat) >2,000 mg/kg | LD₅₀ (rat) >4,000 mg/kg |

Notes:

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for N-(1-Ethylpropyl)-o-nitroaniline, and how are reaction conditions optimized for yield and selectivity?

- Methodological Answer: The compound is synthesized via hydrogenation and alkylation reactions using precursors like 3,4-dimethylnitrobenzene and 3-pentanone in a fixed-bed reactor. Key parameters include temperature (70°C), pressure (1.5 MPa), and hydrogen-to-material molar ratio (10:1). Sn-doped Pt/C catalysts, particularly those derived from potassium chloroplatinate precursors, enhance activity and stability . Optimization involves systematic screening of catalyst precursors and reaction variables using design-of-experiment (DoE) frameworks.

Q. How is This compound characterized to confirm structural integrity and purity in academic research?

- Methodological Answer: Techniques include high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and UV/Vis spectroscopy (λmax ≈ 255 nm) for functional group analysis. Purity is assessed via HPLC with reference standards (≥98% purity), as described in analytical protocols for structurally similar compounds like N-acetyl norfentanyl .

Q. What safety protocols are critical when handling This compound in laboratory settings?

- Methodological Answer: Due to its classification as hazardous, researchers must use PPE (gloves, goggles), avoid inhalation/contact, and work in fume hoods. Storage at -20°C ensures stability, and disposal follows institutional guidelines for nitroaromatic compounds. Safety data sheets (SDS) must be reviewed prior to use .

Advanced Research Questions

Q. How do Sn modifications in Pt/C catalysts influence the hydrogenation efficiency of 3,4-dimethylnitrobenzene to produce This compound?

- Methodological Answer: Sn doping reduces platinum sintering and enhances electron transfer, increasing catalyst longevity. Studies show Sn-modified Pt/C achieves >95% conversion of 3,4-dimethylnitrobenzene and >90% selectivity toward the target compound. X-ray photoelectron spectroscopy (XPS) and temperature-programmed reduction (TPR) are used to validate Sn-Pt interactions .

Q. What analytical strategies resolve contradictions in by-product formation during dinitration steps for This compound synthesis?

- Methodological Answer: By-products like N-nitroso-pendimethalin (1b) form under suboptimal nitration conditions. Liquid chromatography-mass spectrometry (LC-MS) and kinetic studies in microreactors identify reaction bottlenecks. Adjusting nitric acid concentration and residence time minimizes by-products, with in-situ FTIR monitoring to track nitroso intermediates .

Q. How does the electronic structure of This compound affect its reactivity in herbicide formulations, and what computational models predict its environmental persistence?

- Methodological Answer: Density functional theory (DFT) calculations correlate the nitro group’s electron-withdrawing effects with herbicidal activity. Environmental persistence is modeled using quantitative structure-activity relationship (QSAR) tools, validated against experimental soil half-life data. Metabolite profiling via GC-MS identifies degradation pathways .

Q. What role does This compound play in forensic toxicology, and how is it distinguished from structurally similar opioids?

- Methodological Answer: While not an opioid, its structural analogs (e.g., despropionyl fentanyl) require differentiation using tandem MS/MS. Forensic protocols employ collision-induced dissociation (CID) to isolate unique fragmentation patterns, such as m/z 189.1 for the ethylpropyl-aniline backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.